molecular formula C24H37N3O4 B5006971 [2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

[2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

Cat. No.: B5006971
M. Wt: 431.6 g/mol
InChI Key: BGFKICDSOMYXEY-UHFFFAOYSA-N
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Description

[2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentylpiperidine moiety, a methoxyphenyl group, and a hydroxyethylpiperazine unit, making it an interesting subject for research and development.

Properties

IUPAC Name

[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O4/c1-30-21-6-7-23(31-20-8-10-26(11-9-20)19-4-2-3-5-19)22(18-21)24(29)27-14-12-25(13-15-27)16-17-28/h6-7,18-20,28H,2-5,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFKICDSOMYXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclopentylpiperidine derivative, followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The final step involves the coupling of the hydroxyethylpiperazine unit under controlled conditions, such as using a suitable base and solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone may serve as a ligand for studying receptor interactions or as a probe for investigating cellular processes.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved could include signal transduction cascades, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

Compared to cetylpyridinium chloride and domiphen bromide, [2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone exhibits unique structural features that may confer distinct biological activities and chemical reactivity. Its combination of cyclopentylpiperidine, methoxyphenyl, and hydroxyethylpiperazine units sets it apart from these similar compounds, potentially offering novel applications and mechanisms of action .

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